7-methoxy-3-(1-phenyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one

Physicochemical Profiling Drug-likeness Permeability

7-Methoxy-3-(1-phenyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one (CAS 51412-22-7) is a fully synthetic, small-molecule chromen-4-one (a benzopyran-4-one) derivative with the molecular formula C20H13F3N2O3 and a molecular weight of 386.32 g/mol. Its structure uniquely combines three pharmacophoric elements: a 7-methoxy substituent on the chromenone core, a 1-phenyl-1H-pyrazol-4-yl group at the 3-position, and a trifluoromethyl (-CF3) substituent at the 2-position.

Molecular Formula C20H13F3N2O3
Molecular Weight 386.33
CAS No. 51412-22-7
Cat. No. B2890588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methoxy-3-(1-phenyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one
CAS51412-22-7
Molecular FormulaC20H13F3N2O3
Molecular Weight386.33
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CN(N=C3)C4=CC=CC=C4
InChIInChI=1S/C20H13F3N2O3/c1-27-14-7-8-15-16(9-14)28-19(20(21,22)23)17(18(15)26)12-10-24-25(11-12)13-5-3-2-4-6-13/h2-11H,1H3
InChIKeyNIKFSQLFXPULQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Methoxy-3-(1-phenyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one (CAS 51412-22-7): Procurement Baseline and Compound Identity


7-Methoxy-3-(1-phenyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one (CAS 51412-22-7) is a fully synthetic, small-molecule chromen-4-one (a benzopyran-4-one) derivative with the molecular formula C20H13F3N2O3 and a molecular weight of 386.32 g/mol . Its structure uniquely combines three pharmacophoric elements: a 7-methoxy substituent on the chromenone core, a 1-phenyl-1H-pyrazol-4-yl group at the 3-position, and a trifluoromethyl (-CF3) substituent at the 2-position [1]. This compound belongs to a class of heterocyclic hybrids that have been investigated for anti-inflammatory and anticancer properties, with the trifluoromethyl group serving as a metabolically stable, electron-withdrawing moiety that can influence target binding and pharmacokinetic behavior [1]. The compound is commercially cataloged by several suppliers and carries GHS hazard classifications for acute oral toxicity (Category 3), skin irritation (Category 2), eye irritation (Category 2), and specific target organ toxicity upon single exposure (Category 3) [1].

Why Generic Substitution Fails for CAS 51412-22-7: The Trifluoromethyl-Methoxy Synthon Cannot Be Replaced by Simple Analogs


Within the chromen-4-one/pyrazole hybrid chemical space, the presence and position of substituents create quantifiable physicochemical and biological divergence. The target compound (51412-22-7) with its 7-methoxy and 2-trifluoromethyl substituents has zero hydrogen bond donors (HBD = 0) and a computed XLogP3 of 4, whereas the corresponding 7-hydroxy analog (CAS 51412-01-2) has one HBD and is approximately 14 Da lighter [1][2]. These differences critically alter membrane permeability, metabolic susceptibility (O-demethylation vs. glucuronidation/sulfation of the free phenol), and target-binding pharmacodynamics. Simple replacement with a non-fluorinated or des-methoxy analog will not replicate the same LogP, hydrogen-bonding capacity, or electron-withdrawing character at the 2-position, precluding direct interchangeability in structure-activity relationship (SAR) studies or screening libraries [2].

Quantitative Evidence Guide for CAS 51412-22-7: Comparator-Based Differentiation of 7-Methoxy-3-(1-phenyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one


Physicochemical Differentiation: Hydrogen Bond Donor Count and Lipophilicity vs. 7-Hydroxy Analog (CAS 51412-01-2)

The target compound possesses zero hydrogen bond donors (HBD = 0) compared to one HBD for the direct 7-hydroxy analog (CAS 51412-01-2), a difference conferred by the methyl capping of the 7-OH group. Both compounds share the 2-CF3 and 3-(1-phenylpyrazol-4-yl) substituents; thus, the only structural difference is the O-methyl vs. O-hydrogen at position 7 [1][2]. This single change increases the molecular weight from 372.3 to 386.3 g/mol and raises the computed XLogP3 from an estimated ~3.5 (for the phenol) to 4.0, reflecting enhanced lipophilicity [2]. The absence of a hydrogen bond donor eliminates the potential for Phase II glucuronidation or sulfation at the 7-position, a metabolic liability of the hydroxy analog, while introducing the potential for CYP-mediated O-demethylation [3]. Importantly, the methoxy congener has no hydrogen bond donors, which, according to Lipinski's Rule of Five, can influence oral bioavailability predictions, making it a potentially more CNS-permeable scaffold than its phenolic counterpart [3].

Physicochemical Profiling Drug-likeness Permeability

Topological Polar Surface Area (TPSA) and Rotatable Bond Differentiation for CNS vs. Peripheral Target Triage

The target compound exhibits a Topological Polar Surface Area (TPSA) of 53.4 Ų, 3 rotatable bonds, and an XLogP3 of 4.0 [1]. These values place it within a favorable region of CNS MPO (Multiparameter Optimization) desirability (TPSA < 76 Ų is a typical CNS drug threshold), whereas the 7-hydroxy analog's higher polarity (estimated TPSA ≈ 73.4 Ų due to the phenolic OH) and lower LogP reduce predicted CNS penetration [1]. Compared to the structurally related chromeno[4,3-c]pyrazol-4(1H)-one COX-2 inhibitor series (e.g., p-CF3-substituted analogs with COX-2 IC50 values in the 1.79–4.35 μM range), which retain a hydrogen bond donor, the target compound's methyl-capped 7-position eliminates this donor entirely, shifting the physicochemical profile toward a more CNS-accessible space [2].

CNS Multiparameter Optimization Blood-Brain Barrier TPSA Desirability

Metabolic Stability Advantage: O-Methyl vs. Free Phenol at the 7-Position Inferred from General Chromenone SAR

The 7-methoxy substitution in CAS 51412-22-7 eliminates the primary metabolic soft spot (Phase II glucuronidation/sulfation of the 7-OH) that is present in the 7-hydroxy analog (CAS 51412-01-2) . In chromenone and flavonoid SAR, methylation of phenolic hydroxyl groups consistently enhances metabolic stability in both microsomal and hepatocyte assays, as the O-methyl group is not a substrate for UGT or SULT enzymes [1]. While specific microsomal stability data for this exact compound is not publicly available, the class-level inference is strong: the O-methyl chromenones routinely demonstrate >2-fold longer half-lives in human liver microsomes compared to their phenolic counterparts in published flavonoid and chromone series [1]. This metabolic differentiation is particularly relevant when comparing against the 7-hydroxy analog as a procurement alternative, as the phenol's predicted high clearance via conjugation would limit its utility in cellular and in vivo assays.

Metabolic Stability Phase II Metabolism Chromenone SAR

Commercial Availability and Purity Specifications for Reproducible Screening

CAS 51412-22-7 is commercially available from multiple reputable suppliers, including Sigma-Aldrich (AldrichCPR catalog) and MolCore (NLT 98% purity, ISO-certified) . In contrast, the primary 7-hydroxy analog (CAS 51412-01-2) and the 7,8-dimethoxy analog (CAS 431919-21-0) have more limited vendor coverage, often requiring custom synthesis with longer lead times [1]. MolCore specifies that their catalog batch meets ISO certification standards, suitable for global pharmaceutical R&D and quality control applications . The compound is available in quantities ranging from 2 μmol (Life Chemicals, 90%+ purity, $57.00) to bulk gram-scale from other vendors [2]. This multi-vendor supply chain, combined with defined purity specifications, ensures batch-to-batch reproducibility—a critical differentiator for screening programs where compound identity and purity directly impact assay validity.

Compound Procurement Purity Specification Reproducibility

Structural Orthogonality to Chromeno[4,3-c]pyrazol-4(1H)-one COX-2 Inhibitor Series: A Different Scaffold Geometry for Target Selectivity Profiling

CAS 51412-22-7 is a 3-(pyrazol-4-yl)-4H-chromen-4-one, whereas the well-characterized COX-2 inhibitors reported by Grover et al. (2014) adopt a chromeno[4,3-c]pyrazol-4(1H)-one scaffold with the pyrazole fused to the chromenone core [1]. This fundamental topological difference means the spatial orientation of the pyrazole N-phenyl ring relative to the chromenone plane is distinct: in CAS 51412-22-7, the pyrazole ring is attached via a C-C bond at the 3-position (rotatable bond count = 3), whereas in the fused series, the pyrazole is conformationally locked [1][2]. The fused analogs exhibit COX-2 IC50 values of 1.79–4.35 μM with selectivity indices of 6.8–16.7 over COX-1 [1]. While direct COX inhibition data for CAS 51412-22-7 are not published in the peer-reviewed literature, the scaffold divergence offers orthogonal chemical starting points for selectivity profiling: the non-fused scaffold may sample different conformational space in the COX-2 binding pocket, potentially yielding distinct selectivity profiles worthy of comparative screening [1].

Scaffold Hopping COX-2 Selectivity Chemical Biology

Recommended Application Scenarios for 7-Methoxy-3-(1-phenyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one (CAS 51412-22-7)


CNS-Targeted Screening Libraries Requiring Low TPSA and Zero HBD Compounds

With a TPSA of 53.4 Ų and zero hydrogen bond donors, CAS 51412-22-7 is ideally suited for inclusion in CNS-focused screening decks where physicochemical filters (TPSA < 76 Ų, HBD ≤ 1, LogP 2–5) are applied to enrich for brain-penetrant candidates [1]. In head-to-head library design against the 7-hydroxy analog, the methoxy compound's lower TPSA and higher LogP predict superior passive BBB permeability, making it the rational procurement choice for CNS target campaigns [1].

Metabolic Stability-Driven Lead Optimization: Replacing the 7-OH Phenol Motif

In chromenone-based lead series where a 7-hydroxy substituent has been identified as a metabolic liability (rapid glucuronidation/sulfation), CAS 51412-22-7 serves as the direct O-methyl isostere. The class-level evidence from flavonoid SAR demonstrates that O-methylation can extend microsomal half-life by >2-fold [2]. Procurement of this compound as a tool analog allows direct in vitro comparison of metabolic stability (e.g., human liver microsome t1/2) between the OH and OCH3 congeners, de-risking the phenol motif early in lead optimization [2].

Scaffold-Hopping Chemical Biology Probe for COX-2 Selectivity Profiling

As a non-fused 3-(pyrazol-4-yl)-4H-chromen-4-one with conformational flexibility (3 rotatable bonds) distinct from the fused chromeno[4,3-c]pyrazol-4(1H)-one series, CAS 51412-22-7 provides a structurally orthogonal probe for COX-2 selectivity studies [3]. Comparative screening against the fused series (COX-2 IC50 1.79–4.35 μM) can reveal whether the non-fused scaffold topology yields differentiated COX-2/COX-1 selectivity, providing valuable SAR expansion data for anti-inflammatory drug discovery programs [3].

Procurement for Reproducible High-Throughput Screening with Multi-Vendor Supply Assurance

For HTS facilities requiring compounds with verified commercial availability from multiple vendors at defined purity levels, CAS 51412-22-7 offers a supply chain advantage over its analogs. With catalog entries from Sigma-Aldrich, MolCore (NLT 98%, ISO-certified), and Life Chemicals (90%+), this compound provides supply redundancy and documented purity specifications that support assay reproducibility across screening batches . This multi-vendor availability contrasts with the more limited sourcing options for the 7-hydroxy and 7,8-dimethoxy analogs, reducing procurement lead times and supply disruption risks .

Quote Request

Request a Quote for 7-methoxy-3-(1-phenyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.